1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole
Description
This compound features a 1,2,3-triazole core substituted at position 1 with a 2-methoxyphenyl group and at position 5 with a pyridin-2-yl moiety.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(2-methoxyphenyl)-5-pyridin-2-yltriazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-30-20-12-5-4-11-19(20)28-22(17-9-6-7-14-24-17)21(25-26-28)23(29)27-15-13-16-8-2-3-10-18(16)27/h2-12,14H,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRSKTVURKBYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCC4=CC=CC=C43)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by coupling with indoline and pyridine derivatives. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve chromatography techniques to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Electrophilic substitution reactions can occur on the indoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotriazoles.
Substitution: Halogenated indoline and pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. The specific compound has shown promising results against various cancer cell lines. For instance:
- Mechanism of Action : The compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. It has been observed to inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the low micromolar range. This suggests its potential as a lead compound for further development into anticancer agents.
Antimicrobial Properties
The triazole moiety is well-known for its antimicrobial activity. The compound's efficacy against various pathogens has been documented:
- Broad-Spectrum Activity : The compound has shown activity against Gram-positive and Gram-negative bacteria as well as fungi. Its mechanism involves disrupting the cell membrane integrity and inhibiting nucleic acid synthesis.
- Research Findings : In vitro studies reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics.
Pesticidal Activity
Triazoles are recognized for their role in agriculture as fungicides. The compound's structural features suggest potential applications in crop protection:
- Fungicidal Efficacy : Preliminary tests indicate that this compound can inhibit fungal pathogens affecting crops, such as Fusarium and Botrytis species.
- Field Trials : Field trials are necessary to evaluate its effectiveness in real agricultural settings and to assess its environmental impact.
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis:
- Polymerization Studies : Research indicates that incorporating triazole derivatives into polymer matrices can enhance their thermal stability and mechanical properties.
- Applications in Coatings : The compound can be used to develop coatings with improved resistance to UV light and chemical degradation, making it suitable for industrial applications.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal | Anticancer agents, antimicrobial agents | Significant cytotoxicity against cancer cells; effective against various pathogens |
| Agriculture | Fungicides | Inhibitory effects on crop pathogens |
| Material Science | Polymer additives | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The indoline and pyridine rings can interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Triazole Core
A. Position 1 Substituents
- Target Compound : 2-Methoxyphenyl group provides moderate lipophilicity and electron-donating effects.
- 1-(4-Phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (): Replacing 2-methoxyphenyl with 4-phenoxyphenyl increases steric bulk and introduces a polar ether linkage. The carboxylic acid at position 4 enhances solubility but may reduce metabolic stability compared to the dihydroindole carbonyl .
B. Position 5 Substituents
- Target Compound : Pyridin-2-yl group enables hydrogen bonding via the nitrogen atom.
Modifications at the Carbonyl Position
- Target Compound : The 2,3-dihydroindole moiety confers rigidity, which may improve binding specificity in enzyme pockets.
Pyridine Positional Isomerism
- 1-(2-Methylpropanoyl)-5-pyridin-3-yl-2,3-dihydro-1H-indole (1a) (): Pyridin-3-yl substitution alters the nitrogen’s spatial orientation, which could disrupt binding to targets requiring pyridin-2-yl coordination .
Structural and Pharmacokinetic Data Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by dihydroindole acylation .
- Biological Activity : While direct pharmacological data for the target compound is unavailable, analogs with pyridin-2-yl and triazole moieties show activity against HIV-1 Vif and CYP enzymes. The dihydroindole’s rigidity may enhance target engagement compared to flexible carboxamide derivatives .
- Physicochemical Properties : The 2-methoxyphenyl group balances lipophilicity, while the dihydroindole carbonyl avoids the metabolic instability seen in carboxylic acid derivatives () .
Biological Activity
The compound 1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole is a heterocyclic compound that incorporates a triazole ring, a pyridine ring, and an indole moiety. This combination of structural features suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.
The molecular formula of the compound is with a molar mass of 296.28 g/mol. It exhibits properties characteristic of triazole derivatives, which often display significant biological activities due to their ability to interact with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial, anti-inflammatory, and neuroprotective properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit varying degrees of antimicrobial activity. For instance:
- Antibacterial Activity : The compound has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Studies have shown that modifications in the triazole ring can enhance antibacterial potency, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 1.6 µg/ml against Candida albicans .
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| 1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole] | E. coli | 8.0 |
| 1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole] | S. aureus | 4.0 |
| 1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole] | C. albicans | 1.6 |
Anti-inflammatory Activity
The compound has also shown potential anti-inflammatory effects. In vitro studies indicated that it could inhibit the NF-κB signaling pathway by blocking the phosphorylation of the P65 protein, which is crucial in inflammatory responses . This suggests its utility in treating inflammatory diseases.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of triazole derivatives:
- Neuroprotection : The compound demonstrated significant protective effects against oxidative stress-induced neuronal damage in cell culture models. It inhibited reactive oxygen species (ROS) production and reduced amyloid-beta aggregation .
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase-II, which plays a role in pH regulation and fluid balance in tissues .
- Binding Affinity : Molecular docking studies suggest that the triazole moiety enhances binding affinity to target proteins due to its planar structure and ability to form hydrogen bonds .
Case Studies
Several case studies have elucidated the biological activities of similar compounds:
- Study on Triazole Derivatives : A study published in Frontiers in Chemistry reported that modified triazoles exhibited potent inhibition against carbonic anhydrase-II with IC50 values ranging from 0.13 µM to 50 µM depending on substituents .
- Neuroprotective Effects : Another study highlighted a series of triazoles that showed significant neuroprotective effects in animal models of Alzheimer's disease, improving cognitive function and reducing neuroinflammation .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound, given its multi-step heterocyclic assembly?
- Methodological Answer : The synthesis involves sequential reactions such as cycloaddition (e.g., Huisgen 1,3-dipolar cycloaddition for triazole formation), acylation, and functional group protection. Key steps include:
- Precise temperature control (e.g., reflux in ethanol/acetic acid mixtures for 7+ hours to ensure complete cyclization) .
- Catalyst selection : Use KCO or NaOAc to facilitate nucleophilic substitutions or condensations .
- Purification : Column chromatography (silica gel) followed by recrystallization in ethanol or DMF/acetic acid mixtures to achieve >95% purity .
- Data Table : Example reaction conditions from analogous triazole syntheses:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cycloaddition | CuI, DIPEA, RT, 12h | 65–75 | 90% |
| Acylation | DCC/DMAP, CHCl, 0°C→RT | 80–85 | 95% |
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm regioselectivity of the triazole ring and substitution patterns on the indole/pyridine moieties. Aromatic proton splitting (e.g., doublets for pyridin-2-yl groups) is critical .
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- HPLC-PDA : Reverse-phase C18 columns (MeCN/HO gradient) to assess purity and detect byproducts .
Q. How does the 2-methoxyphenyl group influence the compound’s electronic structure and reactivity?
- Methodological Answer :
- Electron-donating effects : The methoxy group increases electron density on the triazole ring, enhancing susceptibility to electrophilic attacks (e.g., acylation) .
- Steric effects : Ortho-substitution on the phenyl ring may restrict rotation, stabilizing specific conformers observed in X-ray crystallography .
Advanced Research Questions
Q. What strategies resolve crystallographic disorder in the triazole-indole core during X-ray refinement?
- Methodological Answer :
- SHELXL refinement : Use PART and SUMP instructions to model disordered regions. Anisotropic displacement parameters (ADPs) for heavy atoms and riding models for H-atoms improve accuracy .
- Twinned data handling : Apply HKLF5 format in SHELXL for twin-law corrections (e.g., BASF parameter optimization) .
Q. How can DFT calculations predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with AMBER force fields. Parameterize partial charges using RESP fitting (HF/6-31G* basis set) .
- MD simulations : Solvate the ligand-protein complex in TIP3P water; run 100 ns trajectories to assess stability (RMSD <2 Å) .
Q. What mechanistic insights explain contradictory biological activity data across cell lines?
- Methodological Answer :
- Metabolic stability : Assess cytochrome P450 metabolism (e.g., CYP3A4/2D6) using liver microsomes. LC-MS/MS quantifies metabolite formation .
- Membrane permeability : Perform Caco-2 assays; logP values >3 may indicate efflux pump interactions (e.g., P-gp) .
Q. How do steric effects from the pyridin-2-yl group impact structure-activity relationships (SAR)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
